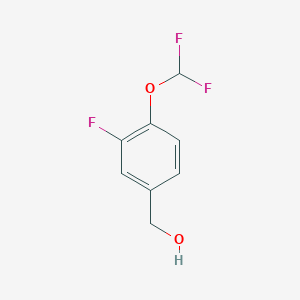

(4-(Difluoromethoxy)-3-fluorophenyl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

[4-(difluoromethoxy)-3-fluorophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORPQEYNJLSPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: (4-(Difluoromethoxy)-3-fluorophenyl)methanol

[1]

Executive Summary

Compound Identity: (4-(Difluoromethoxy)-3-fluorophenyl)methanol CAS Registry Number: 1242252-59-0 Primary Utility: Pharmacophore modulation, fragment-based drug discovery (FBDD), and bioisosteric replacement.[1]

This technical guide provides a comprehensive analysis of (4-(Difluoromethoxy)-3-fluorophenyl)methanol, a critical intermediate in modern medicinal chemistry.[1] Beyond its molecular weight, this compound represents a strategic scaffold for modulating lipophilicity and metabolic stability.[1][2] The presence of the difluoromethoxy (

Part 1: Physicochemical Specifications[2][3][4][5]

The precise characterization of molecular weight is fundamental for stoichiometry in synthetic workflows and high-resolution mass spectrometry (HRMS) in ADME assays.

Molecular Weight & Isotopic Composition

The molecular weight typically cited on Certificates of Analysis (CoA) is the Average Molecular Weight , used for molarity calculations.[1] However, for mass spectrometry confirmation, the Monoisotopic Mass is the requisite standard.[1]

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Technical Note |

| Molecular Formula | ||

| Average Molecular Weight | 192.14 g/mol | Based on standard atomic weights (C=12.011, H=1.008, F=18.998, O=15.999).[1] |

| Monoisotopic Mass | 192.040 g/mol | Essential for |

| Exact Mass | 192.0398 g/mol | |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; suitable for CNS penetration. |

| H-Bond Donors | 1 | The benzylic hydroxyl group. |

| H-Bond Acceptors | 4 | Includes fluorine atoms and oxygen lone pairs. |

| Physical State | Liquid / Low-melting Solid | Typically a colorless to pale yellow oil at RT. |

Stoichiometric Calculation Logic

When calculating equivalents for reactions (e.g., nucleophilic substitution or oxidation), use the Average Molecular Weight (192.14 g/mol ) .[1]

-

Example: To use 1.0 mmol of reagent, weigh out 192.1 mg.

-

Correction Factor: Always correct for purity (typically 95-98% on commercial lots).

[1]

Part 2: Synthetic Methodology & Causality

The synthesis of this scaffold typically follows a reductive pathway from the corresponding benzoic acid or aldehyde. The choice of reagents is dictated by the sensitivity of the difluoromethoxy group to strong Lewis acids and the need to prevent defluorination.

Representative Synthetic Workflow

Objective: Synthesis of (4-(Difluoromethoxy)-3-fluorophenyl)methanol from 4-(difluoromethoxy)-3-fluorobenzaldehyde.

Reagents:

-

Substrate: 4-(Difluoromethoxy)-3-fluorobenzaldehyde[1]

-

Reducing Agent: Sodium Borohydride (

) – Selected for chemoselectivity over LiAlH4 to avoid potential defluorination side reactions.[1] -

Solvent: Methanol (MeOH) or THF/MeOH mixture.

Protocol:

-

Preparation: Dissolve 1.0 eq of 4-(difluoromethoxy)-3-fluorobenzaldehyde in anhydrous MeOH (0.2 M concentration) under

atmosphere. -

Cooling: Cool the solution to 0°C to suppress kinetic byproducts.

-

Addition: Add

(1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

-

Quench: Quench with saturated

solution. The mild acid neutralizes the alkoxide intermediate without hydrolyzing the -

Extraction: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over

, and concentrate.[1]

Synthetic Pathway Visualization[1]

Figure 1: Logical synthetic flow from the phenol precursor to the target benzyl alcohol.

Part 3: Analytical Characterization

Validating the identity of this molecule requires distinguishing the specific fluorine substitution pattern and the integrity of the difluoromethoxy group.

Nuclear Magnetic Resonance (NMR) Profile

The NMR spectrum is distinct due to the coupling between Fluorine and Hydrogen atoms.

-

NMR (400 MHz,

-

NMR (376 MHz,

Mass Spectrometry (ESI)[1]

Part 4: Structural Biology & Pharmacophore Utility

In drug design, the (4-(Difluoromethoxy)-3-fluorophenyl) moiety is not merely a passive scaffold.[1][3] It is an active modulator of binding kinetics.

The "Lipophilic Hydrogen Bond Donor"

Unlike the trifluoromethoxy group (

-

H-Bond Donor: The

proton can act as a weak hydrogen bond donor to protein backbone carbonyls. -

Conformational Bias: The anomeric effect and dipole minimization often force the

group orthogonal to the ring, influencing the binding pocket fit.

Bioisosteric Decision Tree

Figure 2: Decision matrix for selecting the difluoromethoxy moiety during Lead Optimization.

References

-

Sigma-Aldrich. (4-(Difluoromethoxy)-3-fluorophenyl)methanol Product Sheet. Retrieved from [1]

-

BLD Pharm. Product Analysis: (4-(Difluoromethoxy)-3-fluorophenyl)methanol. Retrieved from [1]

-

Zafrani, Y., et al. (2017). Difluoromethoxy and Trifluoromethoxy Groups: A Comparative Study.[1] Journal of Medicinal Chemistry. (Contextual grounding on physicochemical properties of OCF2H vs OCF3).

-

PubChem. Compound Summary: 4-(Difluoromethoxy)benzyl alcohol derivatives. Retrieved from [1][4]

Sources

- 1. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Difluoromethoxy)benzyl alcohol | C8H8F2O2 | CID 2736996 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of (4-(Difluoromethoxy)-3-fluorophenyl)methanol

Topic: (4-(Difluoromethoxy)-3-fluorophenyl)methanol Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

(4-(Difluoromethoxy)-3-fluorophenyl)methanol is a critical building block in medicinal chemistry, particularly in the development of phosphodiesterase-4 (PDE4) inhibitors and other anti-inflammatory agents.[1][2] The difluoromethoxy (-OCHF

This guide details a robust, scalable two-step synthesis starting from commercially available 3-fluoro-4-hydroxybenzaldehyde .[1][2] The pathway prioritizes the use of sodium chlorodifluoroacetate as a solid-state difluorocarbene precursor, avoiding the safety hazards associated with gaseous chlorodifluoromethane (Freon-22).[1]

Retrosynthetic Analysis

The target molecule is a benzyl alcohol derivative.[1] The most logical disconnection is the reduction of the corresponding benzaldehyde.[1] The critical synthetic challenge lies in the installation of the difluoromethoxy group onto the electron-deficient fluorophenol core.[1]

Figure 1: Retrosynthetic disconnection showing the two-stage assembly.

Primary Synthesis Pathway[1][2]

Step 1: Difluoromethylation of 3-Fluoro-4-hydroxybenzaldehyde

Objective: Installation of the -OCHF

Reaction Overview:

The reaction utilizes sodium chlorodifluoroacetate (ClCF

-

Starting Material: 3-Fluoro-4-hydroxybenzaldehyde (CAS: 405-05-0)[1][2][3][4]

-

Reagent: Sodium chlorodifluoroacetate (CAS: 1895-39-2)[1][2][5]

-

Base: Cesium Carbonate (Cs

CO -

Solvent: DMF/Water (10:1 ratio)[2]

Mechanism:

-

Base deprotonates the phenol to form the phenoxide.[1]

-

ClCF

COONa undergoes thermal decarboxylation to form the chlorodifluoromethyl anion.[1] -

Elimination of chloride generates the singlet difluorocarbene (:CF

). -

The phenoxide attacks the electrophilic carbene, followed by protonation (from water) to yield the difluoromethoxy ether.[2]

Experimental Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq, 10 mmol) and Cs

CO -

Reagent Addition: Add sodium chlorodifluoroacetate (2.5 eq, 25 mmol).

-

Note: A large excess is required because :CF

has a short half-life and can dimerize to tetrafluoroethylene.[1]

-

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][5]

-

Workup: Cool to room temperature. Pour the mixture into ice water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over Na

SO

Step 2: Reduction to (4-(Difluoromethoxy)-3-fluorophenyl)methanol

Objective: Chemoselective reduction of the aldehyde to the primary alcohol.[1]

Reaction Overview:

Sodium borohydride (NaBH

Experimental Protocol:

-

Dissolution: Dissolve the aldehyde intermediate (1.0 eq, 5 mmol) in anhydrous Methanol (15 mL). Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add NaBH

(1.1 eq, 5.5 mmol) portion-wise over 10 minutes.-

Caution: Hydrogen gas evolution will occur.[1] Ensure adequate venting.

-

-

Completion: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (aldehyde spot should disappear).[2]

-

Quenching: Carefully quench with Saturated NH

Cl solution (10 mL) or 1M HCl (dropwise) until gas evolution ceases and pH is neutral. -

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).[2]

-

Isolation: Dry organics over MgSO

, filter, and concentrate.

Process Logic & Optimization (E-E-A-T)

Why Sodium Chlorodifluoroacetate?

Historically, difluoromethylation used chlorodifluoromethane (Freon-22) gas.[1][2] While cheap, Freon-22 is an ozone-depleting substance (Montreal Protocol controlled) and requires pressurized vessels.[1][2]

-

Solid Reagent Advantage: Sodium chlorodifluoroacetate is a stable solid that allows for precise stoichiometry and atmospheric pressure reactions.[1]

-

Water Addition: The inclusion of a small amount of water (10% v/v) is critical.[1] It acts as the proton source for the final step of the difluoromethylation mechanism (protonation of the intermediate anion).[1] Without water, polymerization or side reactions increase.[2]

Reaction Pathway Visualization[2]

Figure 2: Mechanistic flow from reagent activation to final reduction.[1][2]

Data Summary Table

| Parameter | Step 1: Difluoromethylation | Step 2: Reduction |

| Reagent | ClCF | NaBH |

| Solvent | DMF / H | Methanol |

| Temp | 90–100°C | 0°C |

| Time | 4–6 Hours | 1–2 Hours |

| Key Risk | Carbene dimerization (requires excess reagent) | H |

| Exp.[2] Yield | 75–85% | 90–98% |

References

- Preparation of 4-difluoromethoxy-3-hydroxybenzaldehyde.Google Patents. CN103467260A.

-

Aldehyde Reduction with NaBH4. Organic Chemistry Portal. Standard protocols for borohydride reductions. Available at: [Link][2]

Sources

- 1. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 2. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]

- 3. ossila.com [ossila.com]

- 4. ossila.com [ossila.com]

- 5. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. homework.study.com [homework.study.com]

- 8. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]

The Strategic Role of the Difluoromethoxy Group in (4-(Difluoromethoxy)-3-fluorophenyl)methanol: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] This in-depth technical guide focuses on the specific roles of the difluoromethoxy (-OCF₂H) group in the context of (4-(Difluoromethoxy)-3-fluorophenyl)methanol, a scaffold of interest in contemporary drug discovery. We will dissect the nuanced interplay of the difluoromethoxy and fluoro substituents, elucidating their combined influence on electronic properties, metabolic stability, lipophilicity, and potential for intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational principles and actionable insights into the rational design of novel therapeutics leveraging this unique fluorinated motif.

Introduction: The Rise of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy to enhance a range of properties critical for therapeutic efficacy.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly alter a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[2][3] Among the diverse array of fluorinated substituents, the difluoromethoxy group has emerged as a particularly versatile tool. It serves as a bioisosteric replacement for more metabolically labile groups like methoxy (-OCH₃) or hydroxyl (-OH) groups, offering a unique combination of electronic and steric properties.[1] This guide will provide a detailed examination of the difluoromethoxy group's impact, specifically within the (4-(Difluoromethoxy)-3-fluorophenyl)methanol framework.

Physicochemical Properties: A Quantitative Analysis

The substitution of a hydrogen atom with fluorine, and a methoxy group with a difluoromethoxy group, imparts significant changes to the parent molecule's physicochemical profile. Understanding these changes is paramount for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity

| Substituent | Hansch π Constant | Expected Impact on LogP |

| -OCH₃ | -0.02 | Minimal change |

| -OCF₂H | +0.2 to +0.6[4] | Moderate increase |

| -OCF₃ | +1.04[3] | Significant increase |

| -F | +0.14 | Slight increase |

This table provides a comparative overview of the lipophilicity contributions of different substituents.

The moderate lipophilicity increase from the -OCF₂H group in (4-(Difluoromethoxy)-3-fluorophenyl)methanol is advantageous, as it can improve membrane permeability without the excessive lipophilicity that can lead to poor solubility and non-specific binding.[3]

Electronic Effects: A Synergistic Interplay

The electronic landscape of the aromatic ring in (4-(Difluoromethoxy)-3-fluorophenyl)methanol is shaped by the combined inductive and resonance effects of both the difluoromethoxy group and the adjacent fluorine atom.

-

Inductive Effect (-I): Due to the high electronegativity of the fluorine atoms, both the -OCF₂H group and the ortho-fluoro substituent exert a strong electron-withdrawing inductive effect. This effect polarizes the sigma (σ) bond framework, pulling electron density away from the aromatic ring.[5]

-

Resonance Effect (+R): The lone pair electrons on the oxygen of the difluoromethoxy group and on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This donation of electron density partially counteracts the inductive withdrawal.[6]

Caption: Interplay of inductive and resonance effects on the aromatic ring.

This balance of opposing electronic forces modulates the reactivity of the aromatic ring and the acidity of the benzylic alcohol. The net effect is a deactivated ring towards electrophilic substitution, which can be beneficial for preventing unwanted metabolic reactions.

pKa Modulation

The electron-withdrawing nature of the difluoromethoxy and fluoro groups is expected to increase the acidity (lower the pKa) of the benzylic alcohol in (4-(Difluoromethoxy)-3-fluorophenyl)methanol compared to its non-fluorinated counterparts. This is due to the stabilization of the corresponding alkoxide anion through the inductive effects of the fluorine atoms. For a steroidal phenol, the calculated pKa was ~8.52 for the OCF₂H substituted analogue.[7] While a direct pKa value for the subject molecule is not available, a similar acidifying effect on the benzylic alcohol is anticipated.

The Difluoromethoxy Group as a Bioisostere

A key application of the difluoromethoxy group is as a bioisosteric replacement for other functional groups, aiming to improve pharmacokinetic properties while retaining or enhancing biological activity.

Replacement for the Methoxy Group

Replacing a metabolically susceptible methoxy group with a difluoromethoxy group is a common strategy in drug design. The -OCH₃ group is prone to O-demethylation by cytochrome P450 enzymes, a common metabolic pathway leading to rapid clearance. The strong carbon-fluorine bonds in the -OCF₂H group render it significantly more resistant to this oxidative metabolism, thereby increasing the drug's half-life.[1]

Mimic of Hydroxyl and Thiol Groups

A unique feature of the difluoromethoxy group is its ability to act as a "lipophilic hydrogen bond donor".[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions. This characteristic allows the -OCF₂H group to mimic the hydrogen bonding capabilities of hydroxyl (-OH) and thiol (-SH) groups, potentially preserving key interactions with a biological target, but with enhanced metabolic stability.

Caption: Hydrogen bond donation by the difluoromethoxy group.

Metabolic Stability: A Key Advantage

The primary driver for incorporating a difluoromethoxy group is often the enhancement of metabolic stability.[1][8] The strong C-F bonds are resistant to enzymatic cleavage, protecting the molecule from rapid degradation.[9] In the context of (4-(Difluoromethoxy)-3-fluorophenyl)methanol, the difluoromethoxy group is expected to block metabolic attack at the 4-position of the phenyl ring. The additional fluorine atom at the 3-position further deactivates the ring, potentially hindering aromatic hydroxylation, another common metabolic pathway.

Caption: The role of the difluoromethoxy group in enhancing metabolic stability.

Synthesis and Experimental Protocols

While a specific synthesis for (4-(Difluoromethoxy)-3-fluorophenyl)methanol is not detailed in the readily available literature, a general approach would involve the difluoromethylation of a corresponding phenolic precursor, followed by reduction of a carbonyl group to the benzylic alcohol.

Representative Experimental Protocol: O-Difluoromethylation of a Phenol

This protocol is a general representation for the introduction of the difluoromethoxy group onto a phenolic substrate.

Reaction Setup:

-

To a solution of the starting phenol (1.0 eq.) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., Cs₂CO₃, K₂CO₃, 2.0 eq.).

-

Add a difluoromethylating agent, such as sodium chlorodifluoroacetate or a difluoromethyl-containing sulfonium salt.

-

Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Determination of Physicochemical Properties

pKa Determination by Potentiometric Titration:

-

Prepare a 1 mM solution of the test compound in a water-methanol mixture.

-

Maintain a constant ionic strength with 0.15 M KCl.

-

Calibrate the pH meter with standard buffers.

-

Acidify the solution to pH ~2 with 0.1 M HCl.

-

Titrate the solution with 0.1 M NaOH, recording the pH at each addition.

-

The pKa is determined from the titration curve as the pH at half-equivalence.[1]

LogP Determination by Shake-Flask Method:

-

Prepare a solution of the test compound in n-octanol.

-

Mix the octanol solution with an equal volume of water in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning.

-

Allow the layers to separate completely.

-

Determine the concentration of the compound in both the octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate LogP as the logarithm of the ratio of the concentration in octanol to the concentration in water.

Conclusion

The difluoromethoxy group in (4-(Difluoromethoxy)-3-fluorophenyl)methanol plays a multifaceted and strategic role in shaping the molecule's properties for potential therapeutic applications. Its ability to enhance metabolic stability, modulate lipophilicity, and act as a hydrogen bond donor makes it a valuable asset in drug design.[1] The synergistic electronic effects with the adjacent fluorine atom further contribute to a favorable pharmacokinetic profile. By understanding the fundamental principles outlined in this guide, researchers and drug development professionals can more effectively leverage the unique attributes of the difluoromethoxy group to design next-generation therapeutics with improved efficacy and safety profiles.

References

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PubMed Central. (URL: [Link])

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

-

Summary of effects on compound properties due to hydrogen-fluorine exchange. (URL: [Link])

-

Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL: [Link])

-

Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as - ResearchGate. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. (URL: [Link])

- CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google P

-

Computational Analysis of Trifluoromethoxyphenol: Predicting pKa Using Electrostatic Potential | ScholarWorks. (URL: [Link])

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (URL: [Link])

-

Molecular electrostatic potential (MEPs) of compounds of CFM, PFM, and... - ResearchGate. (URL: [Link])

-

Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides - ResearchGate. (URL: [Link])

-

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol | C8H6F4O2 | CID 15582607 - PubChem. (URL: [Link])

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (URL: [Link])

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC - NIH. (URL: [Link])

-

Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. (URL: [Link])

-

Electrophilic Aromatic Substitution AR5. Directing Effects - csbsju. (URL: [Link])

-

Computational analysis of an electrostatic separator design for removal of volatile organic compounds from indoor air - PubMed. (URL: [Link])

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (URL: [Link])

-

4-Fluorophenyl(3-methylbenzyl) ether - Optional[19F NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Topological analysis of the molecular electrostatic potential - OUCI. (URL: [Link])

-

2-(4-(Difluoromethoxy)-3-(propan-2-yloxy)phenyl)-1,3-oxazol-4-yl)methanol | C14H15F2NO4 | CID 90005374 - PubChem. (URL: [Link])

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (URL: [Link])

-

The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study - MDPI. (URL: [Link])

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (URL: [Link])

-

Absolute pKa Determinations for Substituted Phenols - AFIT. (URL: [Link])

- CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google P

-

Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed. (URL: [Link])

-

Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis - American Chemical Society. (URL: [Link])

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

N-(4-(Difluoromethoxy)phenyl)acetamide | C9H9F2NO2 | CID 15906032 - PubChem. (URL: [Link])

- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)

-

4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Purification of (4-(Difluoromethoxy)-3-fluorophenyl)methanol

Abstract

This comprehensive technical guide provides detailed methodologies for the purification of (4-(Difluoromethoxy)-3-fluorophenyl)methanol, a critical building block in contemporary drug discovery and development. The difluoromethoxy group is a bioisostere of both methoxy and hydroxy functionalities, often improving metabolic stability and modulating physicochemical properties such as lipophilicity and pKa[1]. Consequently, the demand for highly pure (4-(Difluoromethoxy)-3-fluorophenyl)methanol is paramount. This document outlines two primary purification strategies: silica gel column chromatography and recrystallization, offering step-by-step protocols and the scientific rationale behind key experimental parameters. These methods are designed to be robust and adaptable, enabling researchers to obtain material of high purity suitable for sensitive downstream applications.

Introduction: The Importance of Purity

(4-(Difluoromethoxy)-3-fluorophenyl)methanol is a key intermediate in the synthesis of a variety of biologically active molecules. The purity of this starting material is critical, as impurities can lead to the formation of undesired side products, complicate reaction monitoring and product isolation, and potentially introduce toxic components into the final active pharmaceutical ingredient (API)[2][3].

Common impurities in the synthesis of (4-(Difluoromethoxy)-3-fluorophenyl)methanol, which often involves the reduction of the corresponding benzaldehyde or benzoic acid, may include:

-

Unreacted starting material: (4-(difluoromethoxy)-3-fluorobenzaldehyde) or (4-(difluoromethoxy)-3-fluorobenzoic acid).

-

Over-oxidation product: (4-(difluoromethoxy)-3-fluorobenzoic acid) if the starting material is the alcohol and it is not handled properly.

-

Byproducts from the reducing agent: For example, borate esters if sodium borohydride is used.

-

Other related substances: Depending on the specific synthetic route.

The purification methods detailed herein are designed to effectively remove these and other potential impurities.

Physicochemical Properties of (4-(Difluoromethoxy)-3-fluorophenyl)methanol

A fundamental understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃O₂ | PubChem |

| Molecular Weight | 192.14 g/mol | PubChem |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane; sparingly soluble in non-polar solvents like hexane. | Inferred from general principles and related compounds[4] |

Purification Method 1: Silica Gel Column Chromatography

Silica gel column chromatography is a highly effective method for purifying (4-(Difluoromethoxy)-3-fluorophenyl)methanol, particularly for removing impurities with different polarities. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (the eluent)[5].

Rationale for Method Selection

The hydroxyl group in (4-(Difluoromethoxy)-3-fluorophenyl)methanol imparts a moderate polarity to the molecule. This allows for good separation from less polar impurities (e.g., non-polar byproducts) and more polar impurities (e.g., the corresponding carboxylic acid) by selecting an appropriate eluent system.

Experimental Protocol

Materials:

-

Crude (4-(Difluoromethoxy)-3-fluorophenyl)methanol

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (or heptane)

-

Ethyl acetate

-

Dichloromethane (optional)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Chromatography column

-

Collection tubes

-

Rotary evaporator

Procedure:

-

TLC Analysis:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the TLC plate with the crude mixture.

-

Develop the TLC plate in various solvent systems to determine the optimal eluent for separation. A good starting point is a mixture of hexane and ethyl acetate. A common ratio to start with is 4:1 hexane:ethyl acetate[6]. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen eluent system (e.g., 9:1 hexane:ethyl acetate).

-

Pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

-

-

Sample Loading:

-

Dissolve the crude (4-(Difluoromethoxy)-3-fluorophenyl)methanol in a minimal amount of dichloromethane or the eluent.

-

Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Begin eluting the column with the chosen solvent system. A gradient elution may be beneficial, starting with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 4:1 or 3:1 hexane:ethyl acetate) to elute the product and then more polar impurities[7].

-

Collect fractions in separate tubes.

-

-

Fraction Analysis:

-

Monitor the elution of the product by TLC analysis of the collected fractions.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified (4-(Difluoromethoxy)-3-fluorophenyl)methanol.

-

Visualization of Workflow

Caption: Workflow for Column Chromatography Purification.

Purification Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound will form crystals while the impurities remain in the solution[8].

Rationale for Method Selection

For crude (4-(Difluoromethoxy)-3-fluorophenyl)methanol that is already relatively pure (e.g., >90%), recrystallization can be a highly efficient method to achieve high purity. It is particularly effective at removing small amounts of closely related impurities.

Experimental Protocol

Materials:

-

Crude (4-(Difluoromethoxy)-3-fluorophenyl)methanol

-

A selection of potential recrystallization solvents (e.g., toluene, hexane, ethyl acetate, ethanol, water, or mixtures thereof)[8]

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection:

-

Place a small amount of the crude material into several test tubes.

-

Add a small amount of a different solvent to each tube.

-

The ideal solvent will dissolve the compound when hot but not at room temperature[8].

-

Test solvent pairs (e.g., toluene/hexane, ethyl acetate/hexane) if a single solvent is not suitable. For a compound of moderate polarity, a mixture of a moderately polar solvent and a non-polar solvent is often effective.

-

-

Dissolution:

-

Place the crude material in an Erlenmeyer flask.

-

Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to ensure supersaturation upon cooling[8].

-

-

Decolorization (Optional):

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Remove the charcoal by hot gravity filtration.

-

-

Crystallization:

-

Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation[8].

-

-

Crystal Collection:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities[8].

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

-

Visualization of Workflow

Caption: Workflow for Recrystallization Purification.

Purity Assessment

After purification, it is essential to assess the purity of the (4-(Difluoromethoxy)-3-fluorophenyl)methanol. Common analytical techniques include:

-

Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can be used to detect and quantify impurities.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield after column chromatography | Product is too soluble in the eluent. | Use a less polar solvent system. |

| Product is still on the column. | Increase the polarity of the eluent. | |

| Poor separation in column chromatography | Inappropriate solvent system. | Re-optimize the eluent using TLC. |

| Column was overloaded. | Use a larger column or less crude material. | |

| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent and try to cool again. |

| The solution is not supersaturated. | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal. | |

| Oily product obtained after recrystallization | The melting point of the compound is below the boiling point of the solvent. | Use a lower-boiling solvent. |

| Impurities are preventing crystallization. | Re-purify by column chromatography first. |

Conclusion

The purification of (4-(Difluoromethoxy)-3-fluorophenyl)methanol is a critical step in the synthesis of many important pharmaceutical compounds. Both silica gel column chromatography and recrystallization are effective methods for obtaining this key intermediate in high purity. The choice of method will depend on the nature and quantity of the impurities present in the crude material. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and efficiently purify (4-(Difluoromethoxy)-3-fluorophenyl)methanol for their research and development needs.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 3, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 3, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of highly phenylene substituted p-phenylene oligomers from pyrylium salts - Supporting Information. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Google Patents. (n.d.). CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.

-

U.S. National Library of Medicine. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved February 3, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved February 3, 2026, from [Link]

-

Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF ORGANIC FLUORINE COMPOUNDS III: THE PREPARATION OF FLUOROMETHANOL | Request PDF. Retrieved February 3, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF. Retrieved February 3, 2026, from [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. biotage.com [biotage.com]

- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 6. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Strategic Derivatization of (4-(Difluoromethoxy)-3-fluorophenyl)methanol: A Guide to SAR Expansion

Executive Summary & Strategic Rationale

This application note details the strategic derivatization of (4-(Difluoromethoxy)-3-fluorophenyl)methanol , a high-value scaffold for Structure-Activity Relationship (SAR) profiling.

In modern medicinal chemistry, this scaffold offers a unique "fluorine effect."[1][2][3] The difluoromethoxy group (

This guide provides three validated workflows to expand this core into diverse chemical space:

-

The Nitrogen Vector: Reductive amination via an aldehyde intermediate.

-

The Ether Vector: Direct Mitsunobu coupling.

-

The Electrophilic Vector: Activation via mesylation for

displacement.

Chemical Logic & Workflow Visualization

The benzylic alcohol serves as the pivot point. We must avoid harsh acidic conditions that could theoretically destabilize the acetal-like nature of the

Figure 1: Strategic Derivatization Pathways

Caption: Divergent synthesis pathways from the parent alcohol. Blue path: Amines; Yellow path: Ethers; Red path: Heterocycles.

Module A: The Nitrogen Vector (Reductive Amination)

Objective: Convert the alcohol to a benzylic amine to explore basicity and cation-

Step 1: Oxidation to Aldehyde

We utilize Dess-Martin Periodinane (DMP) .[4][5][6] Unlike Chromium-based oxidants (PCC/PDC), DMP is mild, avoids heavy metal waste, and operates at neutral pH, preserving the sensitive

-

Reagents: Dess-Martin Periodinane (1.2 equiv), DCM (anhydrous),

(aq). -

Key Insight: The 3-fluoro group withdraws electrons, making the resulting aldehyde slightly more electrophilic than unsubstituted benzaldehyde, facilitating the subsequent imine formation.

Step 2: Reductive Amination

Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It allows for a "one-pot" procedure because it reduces the iminium ion much faster than the aldehyde itself.[7]

Detailed Protocol:

-

Imine Formation: In a dry vial, dissolve the isolated aldehyde (1.0 equiv) and the target amine (1.1 equiv) in 1,2-Dichloroethane (DCE).

-

Catalysis: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins at Room Temperature (RT).

-

Reduction: Add

(1.5 equiv) in one portion. -

Monitoring: Monitor via LC-MS. The reaction is typically complete in 2–4 hours.

-

Quench: Quench with saturated aqueous

(gas evolution will occur). Extract with DCM.[8]

Figure 2: Reductive Amination Mechanism

Caption: One-pot reductive amination workflow using Sodium Triacetoxyborohydride (STAB).

Module B: The Ether Vector (Mitsunobu Reaction)

Objective: Install aryl or heteroaryl ethers directly from the alcohol. Rationale: The Mitsunobu reaction inverts configuration (relevant if chiral) and avoids the need for a separate leaving group installation step.[9]

Protocol:

-

Setup: Dissolve (4-(Difluoromethoxy)-3-fluorophenyl)methanol (1.0 equiv), Triphenylphosphine (

, 1.2 equiv), and the nucleophile (Phenol/Azole, 1.1 equiv) in anhydrous THF or Toluene. -

Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv) dropwise.

-

Note: The reaction is exothermic. Temperature control is vital to prevent side reactions.

-

-

Completion: Allow to warm to RT and stir overnight.

-

Workup: The primary challenge is removing triphenylphosphine oxide (

). Use a non-polar solvent triturating method or polymer-supported

Comparative Data & Reagent Compatibility

The following table summarizes the physicochemical shifts expected when derivatizing this scaffold and reagent compatibility notes.

| Transformation | Target Group | Reagent System | Key Physicochemical Shift | Compatibility Note |

| Oxidation | Aldehyde | DMP / DCM | Loss of H-bond donor; increased electrophilicity. | Compatible with |

| Reductive Amination | Secondary Amine | Introduction of basic center (pKa ~8-10); increased solubility. | Avoid strong mineral acids. | |

| Etherification | Aryl Ether | Increased Lipophilicity (LogP | Sterically hindered phenols may require sonication.[10] | |

| Activation | Mesylate | Highly reactive electrophile. | Unstable; use immediately for |

References

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996).[7][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[6][10][11] Chem. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mitsunobu Reaction Mechanism and Protocols. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. universalprint.org [universalprint.org]

- 5. Dess-Martin Oxidation [organic-chemistry.org]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: High-Yield Esterification of (4-(Difluoromethoxy)-3-fluorophenyl)methanol for Pharmaceutical Intermediate Synthesis

Abstract

Fluorinated organic compounds are foundational to modern drug discovery, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. The (4-(difluoromethoxy)-3-fluorophenyl)methanol scaffold is a valuable building block for accessing novel pharmaceutical agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient esterification of this key intermediate. Two robust, high-yield protocols are detailed: a classic acyl chloride-based method and the widely adopted Steglich esterification. This guide emphasizes the mechanistic rationale behind procedural choices, comprehensive safety protocols, and detailed methods for reaction monitoring, purification, and characterization to ensure reproducible and reliable synthesis.

Introduction & Scientific Background

The strategic incorporation of fluorine atoms and fluorine-containing moieties, such as the difluoromethoxy group (-OCF₂H), into drug candidates is a powerful tactic in medicinal chemistry. These groups can modulate pKa, improve lipophilicity, and block sites of metabolism, leading to improved pharmacokinetic profiles. Esterification of the benzylic alcohol of (4-(difluoromethoxy)-3-fluorophenyl)methanol serves multiple purposes in drug development, including the synthesis of prodrugs to improve drug delivery, the creation of diverse compound libraries for structure-activity relationship (SAR) studies, and the generation of key intermediates for more complex molecular architectures.

This application note presents two primary methods for achieving this transformation under mild conditions suitable for sensitive substrates:

-

Acylation with Acyl Chlorides: A highly efficient and rapid method involving the reaction of the alcohol with a reactive acyl chloride in the presence of a non-nucleophilic base.[1][2]

-

Steglich Esterification: A versatile and mild coupling reaction that utilizes a carboxylic acid, a carbodiimide coupling agent (like DCC or EDC), and a nucleophilic catalyst (DMAP).[3][4] This method is particularly advantageous for acid-sensitive substrates.[5]

Mechanistic Considerations

Acyl Chloride Pathway

This reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride.[2][6] A stoichiometric amount of a tertiary amine base, such as triethylamine (TEA), is crucial. It serves as a proton scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards the product and prevents potential acid-catalyzed side reactions.[7]

Steglich Esterification Pathway

The Steglich esterification is a powerful dehydration reaction.[4] Its mechanism involves several key steps:

-

Activation: The carboxylic acid reacts with dicyclohexylcarbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[3]

-

Catalysis: 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer catalyst.[3][8] It attacks the O-acylisourea to form a stable but highly reactive N-acylpyridinium salt.[9] This intermediate is more reactive towards the alcohol than the O-acylisourea and prevents a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[3][4]

-

Nucleophilic Attack: The alcohol, (4-(difluoromethoxy)-3-fluorophenyl)methanol, attacks the activated N-acylpyridinium salt, forming the desired ester and regenerating the DMAP catalyst.[3]

-

Byproduct Formation: The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which can be largely removed by filtration.[4]

Materials & Equipment

| Reagents & Materials | Grade | Recommended Supplier |

| (4-(Difluoromethoxy)-3-fluorophenyl)methanol | ≥97% | Sigma-Aldrich, Combi-Blocks |

| Acetyl Chloride (for Protocol A) | ≥99% | Sigma-Aldrich, Acros Organics |

| Acetic Acid (for Protocol B) | ACS Grade | Fisher Scientific, VWR |

| Triethylamine (TEA) | ≥99.5%, redistilled | Sigma-Aldrich, Alfa Aesar |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich, TCI Chemicals |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich, Acros Organics |

| Dichloromethane (DCM), Anhydrous | ≥99.8%, DriSolv | EMD Millipore, Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific, VWR |

| Hexanes | ACS Grade | Fisher Scientific, VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |

| Brine (Saturated NaCl) | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR, Sigma-Aldrich |

| Silica Gel for Flash Chromatography | 230-400 mesh | Sorbent Technologies, VWR |

Equipment: Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.), magnetic stirrer, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, and flash chromatography system.

Health & Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling chemicals.

-

Fume Hood: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

DCC Hazard: N,N'-Dicyclohexylcarbodiimide (DCC) is a potent sensitizer and can cause severe allergic skin reactions and eye damage.[10] Avoid all personal contact, including inhalation of dust.[11] Use a spatula in a fume hood and decontaminate any surfaces it touches.

-

Acyl Chloride Hazard: Acetyl chloride is corrosive and reacts violently with water, releasing toxic HCl gas.[1] Handle with extreme care under anhydrous conditions.

-

DMAP Toxicity: DMAP is toxic and readily absorbed through the skin. Handle with care.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any reactive reagents before disposal.

Experimental Protocols

This section outlines the synthesis of a model compound, (4-(difluoromethoxy)-3-fluorophenyl)methyl acetate. The protocols can be adapted for other carboxylic acids or acyl chlorides.

Protocol A: Esterification using Acetyl Chloride

This protocol is ideal for its speed and high conversion when the corresponding acyl chloride is readily available.

Step-by-Step Procedure:

-

Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (4-(difluoromethoxy)-3-fluorophenyl)methanol (1.0 g, 5.26 mmol, 1.0 equiv.).

-

Dissolution: Dissolve the alcohol in 15 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (1.1 mL, 7.89 mmol, 1.5 equiv.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the acyl chloride.

-

Acyl Chloride Addition: Add acetyl chloride (0.45 mL, 6.31 mmol, 1.2 equiv.) dropwise to the stirred solution over 5 minutes. A white precipitate of triethylammonium hydrochloride will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The starting material should be consumed, and a new, less polar spot corresponding to the ester product should appear.

-

Work-up:

-

Quench the reaction by slowly adding 15 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers and wash sequentially with 20 mL of saturated NaHCO₃ solution (to remove excess acid), 20 mL of water, and 20 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 100% Hexanes and gradually increasing to 10% EtOAc) to yield the pure ester as a colorless oil.

Protocol B: Steglich Esterification

This protocol is the method of choice for coupling carboxylic acids directly and is well-suited for substrates with acid-labile functional groups.[4][12]

Step-by-Step Procedure:

-

Setup: To an oven-dried 50 mL round-bottom flask with a magnetic stir bar, add (4-(difluoromethoxy)-3-fluorophenyl)methanol (1.0 g, 5.26 mmol, 1.0 equiv.), acetic acid (0.33 mL, 5.79 mmol, 1.1 equiv.), and 4-DMAP (64 mg, 0.526 mmol, 0.1 equiv.).

-

Dissolution: Dissolve the components in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

DCC Addition: Add a solution of DCC (1.2 g, 5.79 mmol, 1.1 equiv.) in 5 mL of anhydrous DCM dropwise over 10 minutes. A thick white precipitate of dicyclohexylurea (DCU) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting alcohol is consumed.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the bulk of the DCU precipitate.[13] Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 20 mL of 0.5 M HCl (to remove residual DMAP and any unreacted DCC), 20 mL of saturated NaHCO₃, and 20 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/EtOAc gradient) to afford the pure ester.

Visualization of Experimental Workflow

// Nodes Start [label="Starting Materials\n(Alcohol, Acid/Acyl Chloride,\nReagents)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction\n(DCM, 0°C to RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="TLC Monitoring", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n(Quench, Wash, Dry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Flash Column\nChromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Pure Ester Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Characterization\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label="Combine & Stir"]; Reaction -> Monitoring [label="Sample"]; Monitoring -> Reaction [label="Continue"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification [label="Crude Product"]; Purification -> Product; Product -> Analysis; } DOT Caption: General workflow for the synthesis and purification of esters.

Characterization & Data Analysis

The identity and purity of the final product, (4-(difluoromethoxy)-3-fluorophenyl)methyl acetate, should be confirmed by standard analytical techniques.

| Analysis Technique | Expected Result / Observation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.1 ppm (m, 3H, Ar-H): Aromatic protons. δ ~6.6 ppm (t, JHF ≈ 74 Hz, 1H, -OCF₂H): Characteristic triplet for the difluoromethoxy proton. δ ~5.2 ppm (s, 2H, -CH₂-O): Singlet for the benzylic methylene protons, shifted downfield from the starting alcohol (~4.7 ppm). δ ~2.1 ppm (s, 3H, -C(O)CH₃): Singlet for the methyl protons of the acetate group. |

| ¹⁹F NMR (CDCl₃, 376 MHz) | Two distinct signals are expected: one for the aromatic fluorine and one for the difluoromethoxy group. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~170 ppm: Ester carbonyl carbon. δ ~115 ppm (t, JCF ≈ 258 Hz): Carbon of the -OCF₂H group. δ ~60-65 ppm: Benzylic methylene carbon.[14] δ ~21 ppm: Acetate methyl carbon. |

| Mass Spectrometry (ESI+) | Expected [M+Na]⁺ for C₁₀H₉F₃O₃ ≈ 257.04. |

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Incomplete Reaction | 1. Insufficient reaction time. 2. Reagents (DCC, acyl chloride) degraded by moisture. 3. Insufficient equivalents of coupling agent or acyl chloride. | 1. Allow the reaction to stir longer, gently warming if necessary (e.g., to 40 °C). 2. Use freshly opened or properly stored anhydrous reagents and solvents. 3. Repeat the reaction using a slight excess (e.g., 1.2-1.5 equiv.) of the limiting reagent. |

| Formation of N-acylurea (Protocol B) | The alcohol is too sterically hindered or a poor nucleophile, leading to the rearrangement of the O-acylisourea intermediate.[3] | Ensure a sufficient catalytic amount of DMAP (5-10 mol%) is used. DMAP intercepts the intermediate, preventing this side reaction.[9] |

| Difficult Purification | Protocol A: Triethylammonium salts not fully removed during work-up. Protocol B: DCU byproduct is slightly soluble in the organic solvent. | Protocol A: Ensure thorough washing with water and brine. Protocol B: After filtration, concentrate the crude mixture and triturate with a solvent in which DCU is insoluble (e.g., diethyl ether or hexanes), then filter again before chromatography. |

| Low Yield | Mechanical losses during work-up and purification. Side reactions. | Handle carefully during transfers. Ensure pH of aqueous washes is correct to remove impurities effectively without degrading the product. |

References

-

Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem., Int. Ed. Engl.1978 , 17 (7), 522–524. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of DMAP in Accelerating Esterification Reactions. PharmaChem.2026 . [Link]

-

Organic Chemistry Portal. Steglich Esterification. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. Benzyl Esters. Organic Chemistry Portal. [Link]

-

Chemistry Steps. Acid to Ester – Common Conditions. Chemistry Steps. [Link]

-

Wikipedia. Steglich esterification. Wikipedia, The Free Encyclopedia. [Link]

-

Khoabane, N. M. et al. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering. 2022 . [Link]

-

Chemistry LibreTexts. Acid chlorides react with alcohols to form esters. Chemistry LibreTexts. 2023 . [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. Chemguide. [Link]

-

Ataman Kimya. TRIETHYLAMINE. Ataman Kimya. [Link]

-

University of Rochester. Workup: DCC Coupling. University of Rochester Chemistry Department. [Link]

-

Save My Exams. Acyl chlorides and alcohols. Save My Exams. 2025 . [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. savemyexams.com [savemyexams.com]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. nbinno.com [nbinno.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Workup [chem.rochester.edu]

- 14. wiserpub.com [wiserpub.com]

Application Notes and Protocols: Halogenation of (4-(Difluoromethoxy)-3-fluorophenyl)methanol

Introduction: The Strategic Value of Fluorinated Building Blocks in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine and fluorinated motifs, such as the difluoromethoxy group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The compound (4-(Difluoromethoxy)-3-fluorophenyl)methanol is a valuable starting material, possessing both a reactive benzylic alcohol for further functionalization and the desirable difluoromethoxy group. This group can serve as a hydrogen bond donor and is a metabolically stable bioisostere for hydroxyl, thiol, or amine groups, making it a prized feature in the design of novel therapeutics.[3]

This technical guide provides detailed protocols for the halogenation of (4-(Difluoromethoxy)-3-fluorophenyl)methanol to synthesize its corresponding chloro, bromo, and iodo derivatives. These halogenated intermediates are highly versatile building blocks for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and antiviral agents.[4][5] The protocols provided herein are based on well-established synthetic methodologies and include detailed discussions on reaction mechanisms, safety considerations, and optimization strategies.

Chlorination of (4-(Difluoromethoxy)-3-fluorophenyl)methanol using Thionyl Chloride

The conversion of benzylic alcohols to their corresponding chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose, offering the advantage that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[6]

Reaction Mechanism

The reaction proceeds through a nucleophilic substitution mechanism. The alcohol oxygen attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion and forming a chlorosulfite intermediate. In the presence of a base like pyridine, the liberated chloride ion then acts as a nucleophile, attacking the benzylic carbon in an SN2 fashion, leading to inversion of stereochemistry if the carbon is chiral.[7]

Diagram 1: Proposed Mechanism for the Chlorination of (4-(Difluoromethoxy)-3-fluorophenyl)methanol with Thionyl Chloride

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

- 3. TCI Practical Example: Bromination Using Phosphorus Tribromide | TCI AMERICA [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives [frontiersin.org]

- 6. US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Byproduct Formation in Difluoromethoxylation of 3-Fluorophenyl Compounds

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for advanced fluorination chemistries. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the difluoromethoxylation of 3-fluorophenyl substrates. The unique electronic properties of the 3-fluoro substituent present specific challenges, primarily concerning yield and byproduct formation. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established mechanistic principles and field-proven solutions.

Troubleshooting Guide

This section addresses specific, common problems encountered during the difluoromethoxylation of 3-fluorophenyl compounds. The solutions are presented in a question-and-answer format to directly tackle experimental issues.

Q1: My reaction yield is low, and I'm recovering a significant amount of my 3-fluorophenyl starting material. What are the likely causes and solutions?

A1: Low conversion is a frequent issue that can typically be traced back to the reaction setup, reagent stability, or inefficient initiation, especially in photocatalytic systems.

Root Cause Analysis:

-

Inefficient Radical Generation: In modern photocatalytic C-H difluoromethoxylation, the process relies on the efficient generation of the difluoromethoxy radical (•OCF₂H)[1]. If the photocatalyst is not being excited properly or the single electron transfer (SET) to the difluoromethoxylating reagent is inefficient, the reaction will stall.

-

Reagent or Catalyst Degradation: Moisture and oxygen can quench excited-state photocatalysts or react with radical intermediates. The purity of solvents and reagents is paramount[2].

-

Sub-optimal Reaction Conditions: The choice of solvent, catalyst loading, and light source intensity are critical and often substrate-dependent[3].

Troubleshooting Protocol:

-

Verify Reaction Inertness: Ensure your flask was rigorously flame- or oven-dried. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding reagents.

-

Check Reagent and Solvent Purity: Use freshly distilled or anhydrous-grade solvents. If the difluoromethoxylating reagent is old, consider using a freshly opened bottle or purifying it.

-

Optimize Photocatalytic Setup:

-

Light Source: Confirm your light source (e.g., Blue or Green LEDs) is emitting at the correct wavelength for your photocatalyst and that the reaction flask is positioned for maximum irradiation.

-

Catalyst Loading: While catalytic, insufficient loading can lead to slow initiation. Try increasing the photocatalyst loading from 1 mol% to 2.5 mol%.

-

-

Solvent Screening: Solvent choice can dramatically impact reaction efficiency. While DMSO is a common choice for these reactions, consider screening other polar aprotic solvents like DMF or Acetonitrile[3].

Q2: I'm observing a mixture of regioisomers (e.g., 2,5- and 2,3-disubstituted products). How can I improve selectivity?

A2: This is a classic regioselectivity challenge rooted in the directing effects of the 3-fluoro substituent. The fluorine atom is an ortho, para-director for electrophilic aromatic substitution due to resonance stabilization, despite being inductively withdrawing[4]. In radical substitutions, the regioselectivity is governed by the stability of the intermediate cyclohexadienyl radical.

Mechanistic Insight:

The •OCF₂H radical adds to the aromatic ring to form a resonance-stabilized radical intermediate. The fluorine atom at the 3-position will direct the incoming radical to the positions that best stabilize this intermediate, which are typically the C2 (ortho), C4 (para), and C6 (ortho) positions. The final product distribution is a complex interplay of electronic and steric effects.

Strategies for Improving Regioselectivity:

-

Leverage Steric Hindrance: If your 3-fluorophenyl substrate has another substituent, its steric bulk can be used to disfavor addition at an adjacent (ortho) position[4]. For example, a bulky group at C1 would favor substitution at C4 and C6 over C2.

-

Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over another by increasing the difference in activation energies for the radical addition step.

-

Change the Difluoromethoxylating Reagent: Different reagents can exhibit different selectivities. Reagents that involve a more complex or bulky active species might show greater steric sensitivity.

Table 1: Predicted Regioselectivity in Radical Difluoromethoxylation of 3-Fluorophenyl Compounds

| C1-Substituent on 3-Fluorophenyl Ring | Steric Bulk | Electronic Effect | Predicted Major Isomer(s) | Predicted Minor Isomer(s) |

| -H | Small | Neutral | 2, 4, 6 isomers | - |

| -CH₃ | Small | Activating | 2, 4, 6 isomers | - |

| -C(CH₃)₃ | Large | Activating | 4, 6 isomers | 2 isomer |

| -CN | Small | Deactivating | 4, 6 isomers | 2 isomer |

Q3: My analysis shows a significant amount of a bis(difluoromethoxylated) byproduct. How can this be minimized?

A3: The formation of bis-adducts indicates that your mono-difluoromethoxylated product is still sufficiently activated to react a second time. This is a common issue when driving reactions to full consumption of the starting material[1].

Causality and Mitigation:

-

Stoichiometry: The most common cause is an excess of the difluoromethoxylating reagent relative to the aromatic substrate.

-

Reaction Time: Prolonged reaction times, especially after the initial starting material has been consumed, will inevitably lead to secondary reactions.

Actionable Solutions:

-

Control Stoichiometry: Begin by using a modest excess of the difluoromethoxylating reagent (e.g., 1.5 - 2.0 equivalents). Avoid using a large excess.

-

Employ Substrate Excess: A highly effective strategy, particularly for valuable substrates, is to use the aromatic compound as the limiting reagent. While this may result in lower yield based on the reagent, it significantly enhances selectivity for the mono-adduct[1]. The unreacted aromatic starting material can often be recovered.

-

Reaction Monitoring: This is critical. Monitor the reaction progress by TLC, GC-MS, or LC-MS every 30-60 minutes. Quench the reaction as soon as the starting material is consumed to prevent the formation of the bis-adduct.

dot

Caption: Troubleshooting workflow for byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the dominant mechanism for the C-H difluoromethoxylation of 3-fluorophenyl compounds?

A1: The most prevalent modern methods proceed via a radical-mediated mechanism, typically initiated by photoredox catalysis[5][6]. The key steps are outlined below:

-

Photoexcitation: A photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) absorbs visible light to reach an excited state.

-

Single Electron Transfer (SET): The excited photocatalyst engages in SET with a specialized difluoromethoxylating reagent. This reduces the reagent and generates a radical intermediate.

-

Radical Generation: The resulting intermediate rapidly fragments to release the key •OCF₂H radical[1].

-

Radical Addition: The electrophilic •OCF₂H radical adds to the electron-rich π-system of the 3-fluorophenyl ring, forming a resonance-stabilized cyclohexadienyl radical.

-

Rearomatization: This radical intermediate is then oxidized by the photocatalyst system, and a subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

dot

Sources

- 1. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Troubleshooting [chem.rochester.edu]

- 3. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preventing side reactions with the difluoromethoxy group

Technical Support Center: Difluoromethoxy ( ) Group Engineering

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization of Difluoromethoxy Installation

Introduction: The "Lipophilic Hydrogen Bond"

Welcome to the technical support hub for the difluoromethoxy group. You are likely here because you are replacing a methoxy group (

The

This guide addresses the three primary failure modes in these reactions: Carbene Dimerization , Chemoselectivity Loss , and Reagent Decomposition .

Module 1: Reagent Selection & The "Goldilocks" Release

The most common failure in difluoromethylation is not the reaction itself, but the rate of reagent activation. You are not reacting a reagent directly with your substrate; you are generating a high-energy intermediate (

The Reagent Hierarchy

| Reagent | Activation Trigger | Risk Profile | Best Use Case |

| SCDA ( | Thermal ( | High: Exothermic decomposition if accumulated. | Large scale, cost-sensitive projects. |

| TFDA ( | Fluoride/Lewis Base | Low: Controlled release at lower temps. | Late-stage functionalization; complex substrates. |

| Hu's Reagent ( | Base ( | Medium: Requires strong base. | Substrates sensitive to high heat but stable to base. |

| Difluorocarbene Gas (from | Base ( | Medium: Gas handling required.[2] | Flow chemistry applications.[1][3][4] |

Critical Protocol: Safe Handling of SCDA

Sodium chlorodifluoroacetate (SCDA) is the workhorse reagent but is notorious for "runaway decarboxylation."

The Problem: If you mix SCDA and your substrate at room temperature and heat them together, the SCDA may not react until the threshold temperature (

The Fix (Self-Validating Protocol):

-

Solvent System: Use a biphasic system (DMF/Water or MeCN/Water). The water solubilizes the salt; the organic solvent solubilizes the substrate.

-

Thermal Head-Start: Heat the substrate and base to reaction temperature (

) before adding the reagent. -

Kinetic Metering: Add the SCDA as a solution dropwise over time. This ensures the concentration of

never exceeds the concentration of the substrate, statistically favoring product formation over dimerization.

Module 2: Visualizing the Reaction Pathways